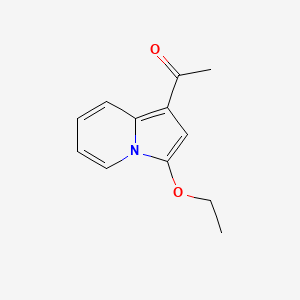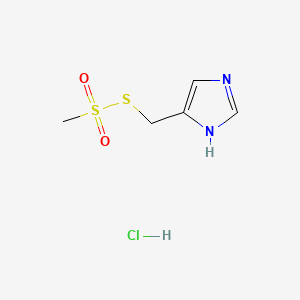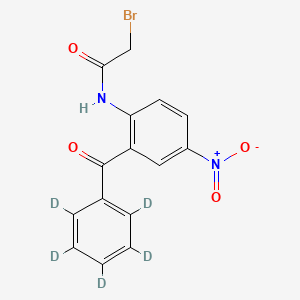
5-Nitro-2-(bromoacetamido)benzophenone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-(bromoacetamido)benzophenone-d5 is a deuterated derivative of 5-Nitro-2-(bromoacetamido)benzophenone. This compound is primarily used in proteomics research and is known for its stable isotopic labeling, which aids in various analytical and biochemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(bromoacetamido)benzophenone-d5 involves multiple steps. The starting material is typically 5-nitro-2-aminobenzophenone, which undergoes bromination to introduce the bromoacetamido group. The deuterium labeling is achieved through specific deuterated reagents and solvents. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain the isotopic purity and consistency of the product. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-2-(bromoacetamido)benzophenone-d5 undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetamido group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like dimethylformamide or acetonitrile and temperatures ranging from room temperature to reflux.
Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride are used. Conditions involve mild temperatures and inert atmospheres.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions
Major Products Formed
Substitution: Formation of various substituted benzophenone derivatives.
Reduction: Formation of 5-amino-2-(bromoacetamido)benzophenone-d5.
Applications De Recherche Scientifique
5-Nitro-2-(bromoacetamido)benzophenone-d5 is extensively used in:
Proteomics Research: As a stable isotope-labeled compound, it is used in mass spectrometry for protein identification and quantification.
Biochemical Studies: It aids in studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: Used in the development of new drugs and therapeutic agents.
Industrial Applications: Employed in the synthesis of advanced materials and chemical intermediates
Mécanisme D'action
The compound exerts its effects primarily through its interaction with proteins and enzymes. The bromoacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The nitro group can participate in redox reactions, affecting the oxidative state of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Nitro-2-(chloroacetamido)benzophenone
- 5-Nitro-2-(iodoacetamido)benzophenone
- 5-Nitro-2-(fluoroacetamido)benzophenone
Uniqueness
5-Nitro-2-(bromoacetamido)benzophenone-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Compared to its non-deuterated counterparts, it offers improved performance in mass spectrometry and other analytical techniques .
Propriétés
IUPAC Name |
2-bromo-N-[4-nitro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O4/c16-9-14(19)17-13-7-6-11(18(21)22)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZJZGVAIGKLRF-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CBr)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

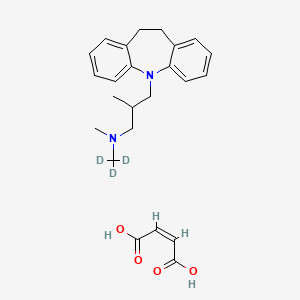
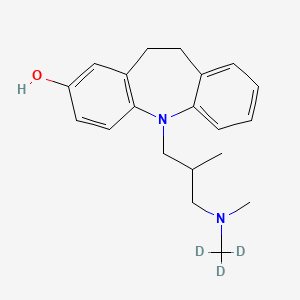
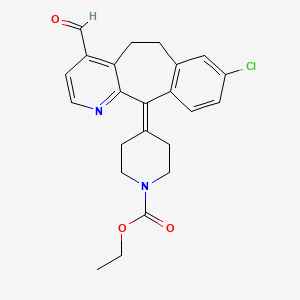
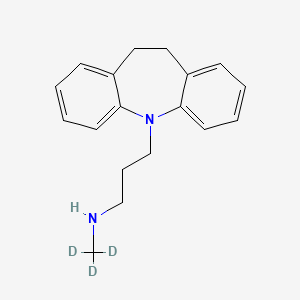
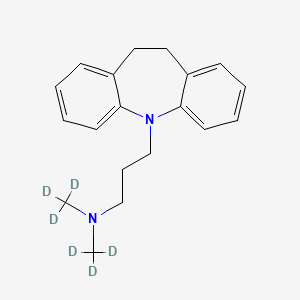
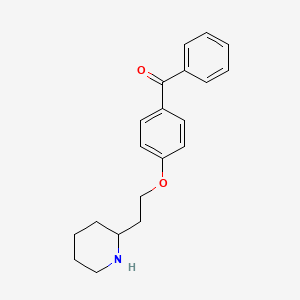
![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)
